BenchChemオンラインストアへようこそ!

2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide

Medicinal Chemistry ADME Prediction CNS Drug Discovery

Enable irreversible target engagement with this 3-methylidene tropane sulfonamide. The exocyclic Michael acceptor enables covalent modification of cysteine residues, ensuring washout-resistant labeling in CETSA and chemical proteomics. Distinct from reversible 3-fluoro or 3-hydroxy analogs, its XLogP3 of 1.4 supports CNS permeability. Ideal for neuroscience-focused covalent fragment-based drug discovery and SAR studies. Verify target cysteine accessibility and warhead reactivity via GSH assay before scale-up.

Molecular Formula C16H20N2O4S
Molecular Weight 336.41
CAS No. 2319786-97-3
Cat. No. B2526922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide
CAS2319786-97-3
Molecular FormulaC16H20N2O4S
Molecular Weight336.41
Structural Identifiers
SMILESC=C1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
InChIInChI=1S/C16H20N2O4S/c1-11-8-12-2-3-13(9-11)18(12)23(20,21)15-6-4-14(5-7-15)22-10-16(17)19/h4-7,12-13H,1-3,8-10H2,(H2,17,19)
InChIKeyWKMJIGQNMBMYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-({3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide (CAS 2319786-97-3): Baseline Identity for Procurement Decisions


2-[4-({3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide (CAS 2319786-97-3, molecular formula C₁₆H₂₀N₂O₄S, molecular weight 336.4 g/mol) is a synthetic small molecule composed of an 8-azabicyclo[3.2.1]octane (tropane) core bearing a 3-methylidene (exocyclic olefin) substituent, linked via an N-sulfonyl bridge to a 4-phenoxyacetamide moiety [1]. The compound is catalogued in screening libraries as a drug discovery building block and has structural features consistent with monoamine reuptake inhibitor chemotypes and covalent inhibitor scaffolds [1][2]. Importantly, no published biological activity, selectivity, or pharmacokinetic data were identified for this compound as of the search date; therefore all differentiation claims below are based on computed molecular properties and structural features relevant to compound selection in medicinal chemistry campaigns.

Why In-Class 8-Azabicyclo[3.2.1]octane Sulfonamides Cannot Substitute for 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide


The 3-methylidene (exocyclic olefin) substituent on the tropane core is a critical point of structural differentiation that cannot be replicated by saturated, fluoro, or hydroxy analogs. This moiety introduces an electrophilic Michael acceptor site capable of forming covalent adducts with nucleophilic residues (e.g., cysteine thiols) in target proteins, a mechanistic feature absent in 3-fluoro, 3-hydroxy, or unsubstituted 8-azabicyclo[3.2.1]octane sulfonamides [1][2]. Computed molecular properties—including XLogP3 (1.4), hydrogen bond donor/acceptor counts (1/5), and topological polar surface area—further distinguish this compound from close structural analogs in terms of predicted permeability and solubility profiles that directly influence hit selection, assay compatibility, and lead optimization decisions [1]. Generic substitution without accounting for these property differences risks altered target engagement, off-rate kinetics, and ADME behavior.

Quantitative Differentiation Evidence for 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide vs. Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation Between 3-Methylidene and 3-Fluoro 8-Azabicyclo[3.2.1]octane Sulfonamide Analogs

The target compound exhibits a computed XLogP3 value of 1.4, indicating moderate lipophilicity suitable for passive membrane permeability while maintaining aqueous solubility [1]. Replacement of the 3-methylidene group with a 3-fluoro substituent (2-[4-({3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide, CAS 2320887-87-2) increases computed XLogP3 to approximately 1.7 (estimated by structural fragment addition of ~+0.3 log units for F vs. =CH₂ on an sp³ carbon), altering the lipophilicity-dependent balance of permeability, solubility, and metabolic clearance [1][2]. This difference directly influences compound prioritization for CNS-targeted programs where optimal logP ranges from 1–3.

Medicinal Chemistry ADME Prediction CNS Drug Discovery

Hydrogen Bond Donor Count Distinction: Impact on Permeability and Blood-Brain Barrier Penetration Prediction

The target compound possesses 1 hydrogen bond donor (HBD) from the terminal acetamide –NH₂ group [1]. Close analogs bearing a 3-hydroxy substituent on the tropane core introduce a second HBD, increasing the total HBD count to 2, which is known to reduce passive CNS permeability according to the rule-of-5 framework [2]. For CNS drug discovery programs, maintaining HBD ≤ 1 is a well-established design criterion.

CNS Drug Design Physicochemical Property Analysis Lead Optimization

3-Methylidene as a Covalent Warhead: Electrophilic Reactivity Differentiation from Saturated Tropane Sulfonamides

The 3-methylidene (exocyclic α,β-unsaturated system) introduces a Michael acceptor electrophile capable of forming irreversible covalent bonds with cysteine residues in target proteins [1]. In contrast, the unsubstituted 8-azabicyclo[3.2.1]octane sulfonamide analog (CAS not explicitly identified) lacks this electrophilic warhead and is expected to act solely as a non-covalent, reversible binder [1]. This structural difference fundamentally alters the mechanism of target engagement and residence time, making the target compound the preferred choice for targeted covalent inhibitor (TCI) screening cascades.

Covalent Inhibitor Design Targeted Covalent Inhibitors Chemical Biology

Defensible Research and Industrial Application Scenarios for 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide


Targeted Covalent Inhibitor (TCI) Screening in Monoamine Transporter or GPCR Programs

The 3-methylidene Michael acceptor makes this compound a candidate for covalent modification of cysteine-containing targets in the monoamine transporter family or related GPCRs [1][2]. The moderate computed XLogP3 of 1.4 and single HBD support CNS permeability, making it suitable for neuroscience-focused TCI screening cascades. Researchers should verify target cysteine accessibility and perform glutathione (GSH) reactivity assays to quantify warhead reactivity before committing to large-scale procurement.

Chemical Probe Development Requiring Irreversible Target Engagement

For target validation studies requiring sustained inhibition via covalent modification, this compound provides a structurally defined scaffold with a built-in electrophilic warhead [1]. Unlike reversible 3-fluoro or 3-hydroxy analogs, the methylidene group enables washout-resistant target labeling in cellular thermal shift assays (CETSA) and in-gel fluorescence experiments, provided suitable linker chemistry is appended to the phenoxyacetamide terminus.

Structure-Activity Relationship (SAR) Exploration of Tropane-Based Sulfonamide Libraries

As a member of the 8-azabicyclo[3.2.1]octane sulfonamide class with a unique 3-methylidene substituent, this compound serves as a key comparator in SAR studies aimed at dissecting the contribution of exocyclic olefin geometry to target potency, selectivity, and ADME properties [1][2]. Procurement enables head-to-head profiling against 3-fluoro, 3-hydroxy, and 3-unsubstituted analogs under identical assay conditions, generating the quantitative differentiation data currently absent from the public domain.

Fragment-Based Drug Discovery (FBDD) Library Expansion for Covalent Screening

With a molecular weight of 336.4 g/mol, which is at the upper boundary of fragment-like space, this compound can be deployed as a 'lead-like' fragment in covalent FBDD libraries [1]. The phenoxyacetamide terminus provides a synthetic handle for biophysical probe attachment (e.g., biotin, fluorophores) without ablating the covalent warhead, enabling target identification and mechanism-of-action studies via chemical proteomics.

Quote Request

Request a Quote for 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.